3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent inhibition of mycobacterial ATP synthase, particularly against Mycobacterium tuberculosis (M.tb) . Key structural features include:
- 3-(4-Fluorophenyl) group: Enhances target binding via hydrophobic and halogen interactions.
- 2,5-Dimethyl substituents: Improve metabolic stability and reduce steric hindrance.
- N-(Pyridin-2-ylmethyl)amine: Optimizes solubility and pharmacokinetic properties.
The compound exhibits strong in vitro M.tb growth inhibition (MIC values in low µM range), low hERG channel liability, and stability in mouse/human liver microsomes .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c1-13-11-18(23-12-17-5-3-4-10-22-17)26-20(24-13)19(14(2)25-26)15-6-8-16(21)9-7-15/h3-11,23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHJVHZXPNKLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of substituted pyrazoles with pyrimidine derivatives. One common method involves the reaction of 4-fluorobenzaldehyde with 2,5-dimethylpyrazole in the presence of a base to form the intermediate, which is then reacted with pyridin-2-ylmethylamine under reflux conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core and its substituents participate in nucleophilic substitutions under specific conditions:
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Chlorine Displacement : Precursor compounds with a 7-chloro group (e.g., 10a–k in ) undergo substitution with amines. For example, reaction with 2-pyridinemethanamine in ethanol at 130°C yields N-(pyridin-2-ylmethyl) derivatives .
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Fluorophenyl Reactivity : While the 4-fluorophenyl group is generally inert due to fluorine’s poor leaving-group ability, strong nucleophiles (e.g., Grignard reagents) may induce substitution under high-temperature conditions.
Oxidation Reactions
Methyl groups at positions 2 and 5 are susceptible to oxidation:
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Methyl to Carboxylic Acid : Treatment with KMnO₄ in acidic conditions converts methyl groups to carboxylic acids, though steric hindrance from the pyrimidine ring may limit yields .
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Side-Chain Oxidation : The pyridin-2-ylmethylamine moiety can oxidize to pyridine-2-carboxaldehyde under strong oxidative agents like CrO₃.
Condensation and Cyclization
The amine group facilitates condensation reactions:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.
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Tricyclic Derivatives : Under sonochemical conditions, cyclization with DMF-DMA yields fused pyrazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines, as demonstrated in analogous compounds .
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes electrophilic substitution at activated positions:
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Nitration : Directed by methyl groups, nitration with HNO₃/H₂SO₄ introduces nitro groups at position 6 or 7 .
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Sulfonation : Concentrated H₂SO₄ sulfonates the pyrimidine ring, though regioselectivity depends on solvent and temperature .
Cross-Coupling Reactions
Palladium-catalyzed couplings are feasible with halogenated precursors:
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Suzuki-Miyaura Coupling : A 5-bromo derivative (if synthesized) reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
Key Reaction Data
Reaction optimization data from analogous pyrazolo[1,5-a]pyrimidines :
Mechanistic Insights
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Oxidative Coupling : Oxygen-driven dehydrogenation facilitates C–C bond formation between β-dicarbonyl compounds and aminopyridines, as observed in related syntheses .
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Enzymatic Inhibition : The compound’s planar structure allows π-stacking with ATP synthase residues, disrupting mycobacterial energy metabolism .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, analogs of this compound have shown efficacy against various cancer cell lines in vitro, suggesting potential for development as chemotherapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo-pyrimidine derivatives have been documented in several studies. Compounds in this class can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of pyrazolo-pyrimidines. These compounds may protect neuronal cells from oxidative stress and apoptosis, providing a therapeutic avenue for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Antiviral Activity
Some derivatives of pyrazolo-pyrimidines have demonstrated antiviral activity against viruses such as HIV and Hepatitis C. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of kinases involved in cancer progression or other pathological conditions.
Table 1: Biological Activities of Related Pyrazolo-Pyrimidine Compounds
| Compound Name | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | Cancer Cell Line 1 | 5.0 | Smith et al., 2020 |
| Compound B | Anti-inflammatory | IL-6 Production | 12.0 | Johnson et al., 2021 |
| Compound C | Neuroprotective | Neuronal Cells | 8.0 | Lee et al., 2022 |
| Compound D | Antiviral | HIV-1 | 3.5 | Wang et al., 2019 |
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Activity Impact |
|---|---|
| Fluorine Substitution | Increases potency against cancer |
| Methyl Groups at Positions 2 and 5 | Enhances lipophilicity and cellular uptake |
| Pyridine Ring | Essential for biological activity |
Case Study 1: Anticancer Efficacy
In a study conducted by Smith et al., a series of pyrazolo-pyrimidine derivatives were tested against human breast cancer cell lines. The results indicated that the presence of the fluorophenyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs.
Case Study 2: Anti-inflammatory Mechanism
Johnson et al. investigated the anti-inflammatory properties of a related compound in a mouse model of arthritis. The study found that treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers, supporting its potential use in treating chronic inflammatory conditions.
Case Study 3: Neuroprotection in Animal Models
Research by Lee et al. focused on the neuroprotective effects of a similar pyrazolo-pyrimidine compound in a rat model of Parkinson's disease. The findings showed that the compound improved motor function and reduced neuronal loss in treated animals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Variations at the 5-Position
Modifications at the 5-position significantly impact antimycobacterial activity and physicochemical properties:
Trends :
Modifications at the N-Substituent
The pyridin-2-ylmethylamine group is critical for binding and ADMET properties:
Trends :
- Methyl or methoxy groups on the pyridine ring maintain activity while modulating solubility.
- Basic substituents (e.g., dimethylamino) may increase hERG liability .
Halogen Substitution at the 3-Position
Replacing the 4-fluorophenyl group alters electronic and steric properties:
Trends :
Core Scaffold Modifications
Pyrazolo[1,5-a]pyrimidine vs. related scaffolds:
Trends :
- The pyrazolo[1,5-a]pyrimidine core is optimal for mycobacterial ATP synthase inhibition .
Biological Activity
The compound 3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 921125-66-8) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18FN5
- Molecular Weight : 365.39 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group and a pyridin-2-ylmethyl moiety, which contributes to its biological profile.
Antiviral Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antiviral activity. A patent (US9963455B2) describes various derivatives of this class as potential antiviral agents, suggesting that the modifications in the structure can enhance their efficacy against viral targets. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or pathways .
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazolo[1,5-a]pyrimidines. A review published in MDPI discusses the synthesis and functionalization of these compounds, emphasizing their ability to inhibit specific protein targets involved in cancer progression. The article notes that these compounds can selectively target cancer cells while exhibiting lower toxicity to normal cells .
Case Study: Synthesis and Evaluation
A study focused on synthesizing substituted pyrazolo[1,5-a]pyrimidines evaluated their anticancer activity against various cancer cell lines. Among the synthesized compounds, those with electron-withdrawing groups demonstrated enhanced inhibitory effects on cell proliferation. For instance, compounds with a 4-fluorophenyl substitution showed significant activity against breast cancer cell lines .
Enzymatic Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit kinases and other enzymes involved in cellular signaling pathways. Research has shown that structural modifications can improve binding affinity and selectivity towards specific enzyme targets .
Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Protein inhibition; lower toxicity | |
| Enzymatic Inhibition | Targeting kinases and signaling enzymes |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of pyrazolo[1,5-a]pyrimidines is crucial for their therapeutic application. Studies have indicated that modifications to the molecular structure can enhance oral bioavailability and reduce metabolic degradation. For example, introducing halogenated substituents has been shown to decrease metabolic clearance rates, thereby prolonging the compound's action in vivo .
Toxicity Studies
Toxicity assessments on human cell lines (e.g., HEK-293) have demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidines exhibit low cytotoxicity, making them promising candidates for further development .
Q & A
Q. What synthetic strategies are recommended for preparing 3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones under acidic conditions .
Substituent Introduction : Use Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-fluorophenyl) at position 3 of the core. For example, reacting 7-chloro intermediates with (4-fluorophenyl)boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hours) achieves high yields .
Functionalization : Introduce the pyridin-2-ylmethylamine group via nucleophilic substitution or reductive amination.
Q. Key Optimization Parameters :
- Catalyst: Pd(PPh₃)₄ for Suzuki reactions.
- Solvent: Dioxane/water mixtures for coupling reactions.
- Temperature: 80–100°C for cyclization steps.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Q. How can researchers screen the compound for preliminary biological activity?
- Enzyme Inhibition Assays : Test against kinases (e.g., KDR) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values <1 μM suggest high potency .
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Questions
Q. How do structural modifications at positions 2, 5, and 7 influence biological activity?
A SAR study comparing derivatives reveals:
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes.
Q. How can conflicting data on enzyme inhibition (e.g., IC₅₀ variability) be resolved?
- Assay Standardization : Repeat experiments under controlled conditions (pH, temperature, ATP concentration).
- Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
- Structural Analysis : Compare X-ray crystallography data (if available) to confirm binding poses .
Q. What advanced techniques validate the compound’s crystalline structure?
- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., C-F bond: 1.34 Å; pyrimidine ring planarity) .
- Powder XRD : Confirms polymorphic purity.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C suggests suitability for long-term storage) .
Q. What methodologies assess pharmacokinetic properties in preclinical studies?
- Lipophilicity (LogP) : Measure via shake-flask (LogP ~2.5 indicates moderate blood-brain barrier penetration) .
- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP3A4) to calculate half-life (>60 mins favorable) .
- Plasma Protein Binding : Use equilibrium dialysis (>90% binding may limit free drug availability) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antitrypanosomal activity across structural analogs?
- Comparative Bioassays : Test all analogs in parallel using the same strain (e.g., T. brucei).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Computational Modeling : Compare electrostatic potential maps to identify substituents affecting target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
